molecular formula C5H9Cl2N3O B595392 6-(Aminomethyl)-4-pyrimidinol dihydrochloride CAS No. 1269054-56-9

6-(Aminomethyl)-4-pyrimidinol dihydrochloride

Cat. No. B595392
M. Wt: 198.047
InChI Key: PVZURJYIHWJAEG-UHFFFAOYSA-N
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Description

“6-(Aminomethyl)-4-pyrimidinol dihydrochloride” is a chemical compound with the CAS Number: 1523618-18-9 . It has a molecular weight of 160.61 and is stored in a refrigerator . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8N4.ClH/c6-2-4-1-5(7)9-3-8-4;/h1,3H,2,6H2,(H2,7,8,9);1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 160.61 . More specific physical and chemical properties were not found in the retrieved data.

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

6-(Aminomethyl)-4-pyrimidinol dihydrochloride, as part of the broader family of pyrimidine derivatives, plays a crucial role in chemical synthesis and medicinal chemistry. Pyrimidines are known for their wide range of pharmacological effects, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. Recent developments in the synthesis of pyrimidine derivatives have unveiled new methods, emphasizing their significance in medicinal chemistry. These compounds are considered promising scaffolds for the development of new biologically active compounds due to their extensive pharmacological activities, such as antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities (Rashid et al., 2021) (Chiriapkin, 2022).

Catalysis and Chemical Transformations

The pyranopyrimidine core, closely related to pyrimidine derivatives, is a fundamental precursor in the medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents, are instrumental in the synthesis of pyrimidine scaffolds, underscoring the importance of these compounds in chemical transformations (Parmar et al., 2023).

Anti-Alzheimer's Agents

Pyrimidine derivatives have been explored for their potential as anti-Alzheimer's agents. The structural activity relationship (SAR) of pyrimidine derivatives is a significant area of research, providing insights for the development of therapeutics against neurological disorders like Alzheimer's. This focus on pyrimidine scaffolds for neurological applications highlights their relevance in addressing complex diseases (Das et al., 2021).

Anti-Inflammatory Applications

Pyrimidine derivatives have shown potent anti-inflammatory effects. They inhibit the expression and activities of key inflammatory mediators, making them valuable in the research and development of anti-inflammatory drugs. Detailed SAR analysis of pyrimidine derivatives plays a crucial role in synthesizing novel analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021) (Gondkar et al., 2013).

Anticancer Research

The anticancer potential of pyrimidine derivatives is extensively documented. These compounds interact with various enzymes, targets, and receptors, exerting cell-killing effects through diverse mechanisms. The structure of potent compounds, their IC50 values, and the mechanisms involved in anticancer evaluation have been extensively studied, placing pyrimidine derivatives at the forefront of potential future drug candidates (Kaur et al., 2014).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures .

properties

IUPAC Name

4-(aminomethyl)-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.2ClH/c6-2-4-1-5(9)8-3-7-4;;/h1,3H,2,6H2,(H,7,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZURJYIHWJAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679010
Record name 6-(Aminomethyl)pyrimidin-4(1H)-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride

CAS RN

1269054-56-9
Record name 6-(Aminomethyl)pyrimidin-4(1H)-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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